molecular formula C21H21ClN2O B5202512 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol

Cat. No.: B5202512
M. Wt: 352.9 g/mol
InChI Key: ZGPGDESXGVOIKM-UHFFFAOYSA-N
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Description

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthalen-2-ol moiety linked to a piperazine ring, which is further substituted with a 3-chlorophenyl group. It is known for its significant biological activities, particularly as a serotonergic antagonist, which means it can block serotonin receptors and inhibit the action of serotonin .

Preparation Methods

The synthesis of 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine and naphthalen-2-ol.

    Reaction Conditions: The key step involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable naphthalen-2-ol derivative under basic conditions. Common solvents used include ethanol or dimethylformamide.

    Industrial Production: On an industrial scale, the synthesis is optimized for higher yields and purity.

Chemical Reactions Analysis

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions include various substituted piperazine derivatives and naphthalen-2-ol analogs.

Scientific Research Applications

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol involves its interaction with serotonin receptors. It acts as a selective antagonist for the 5-HT1D receptor, displaying high selectivity over other serotonin receptor subtypes. By blocking these receptors, the compound inhibits the action of serotonin, which can modulate mood, anxiety, and other neurological functions .

Comparison with Similar Compounds

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol can be compared with other piperazine derivatives:

Properties

IUPAC Name

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-17-5-3-6-18(14-17)24-12-10-23(11-13-24)15-20-19-7-2-1-4-16(19)8-9-21(20)25/h1-9,14,25H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPGDESXGVOIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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